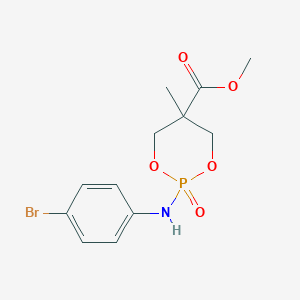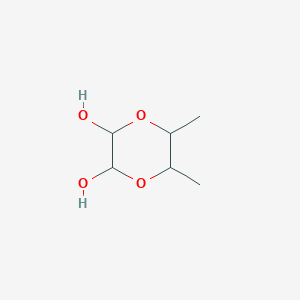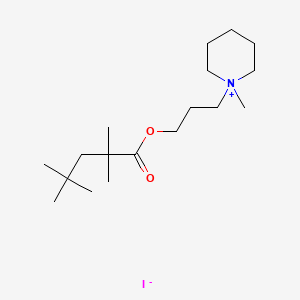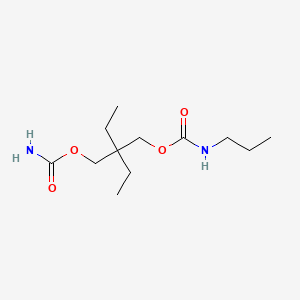
2,2-Diethyl-1,3-propanediol carbamate propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-1,3-propanediol carbamate propylcarbamate is a chemical compound with the molecular formula C₁₀H₂₀N₂O₄ It is known for its unique structure, which includes both carbamate and propylcarbamate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-propanediol carbamate propylcarbamate typically involves the reaction of 2,2-Diethyl-1,3-propanediol with carbamoyl chloride and propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2,2-Diethyl-1,3-propanediol carbamate propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates.
科学的研究の応用
2,2-Diethyl-1,3-propanediol carbamate propylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: The compound is used in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of 2,2-Diethyl-1,3-propanediol carbamate propylcarbamate involves its interaction with specific molecular targets. The carbamate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propylcarbamate group may enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
2,2-Diethyl-1,3-propanediol: A related compound without the carbamate groups.
2,2-Dimethyl-1,3-propanediol: Similar structure but with methyl groups instead of ethyl groups.
2-Methyl-1,3-propanediol: Another similar compound with a single methyl group.
Uniqueness
2,2-Diethyl-1,3-propanediol carbamate propylcarbamate is unique due to the presence of both carbamate and propylcarbamate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
25385-17-5 |
|---|---|
分子式 |
C12H24N2O4 |
分子量 |
260.33 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-2-ethylbutyl] N-propylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-7-14-11(16)18-9-12(5-2,6-3)8-17-10(13)15/h4-9H2,1-3H3,(H2,13,15)(H,14,16) |
InChIキー |
ATJFNCBLTADTPP-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)OCC(CC)(CC)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


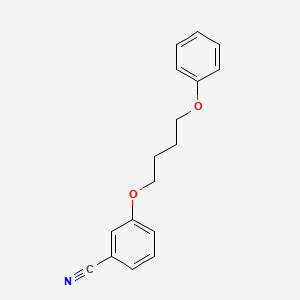
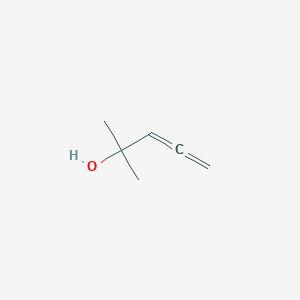
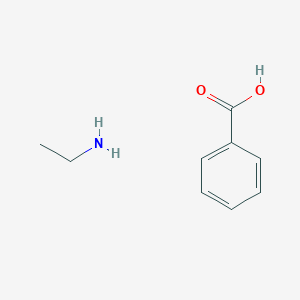
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
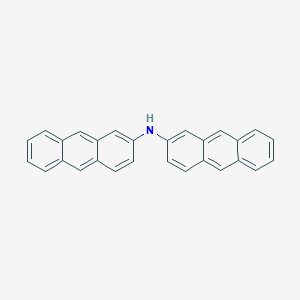
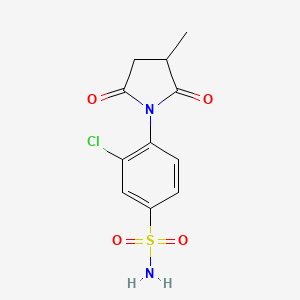
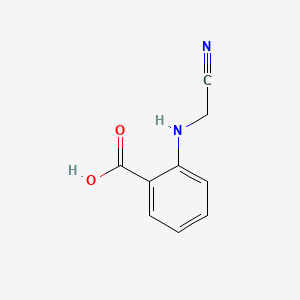
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
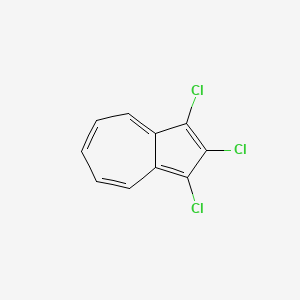
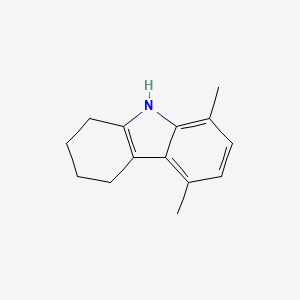
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
